A Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-indole-3-carboxylic acid butyl ester
A Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-indole-3-carboxylic acid butyl ester
Introduction
The indole nucleus is a quintessential heterocyclic scaffold, widely recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1] Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable ability to interact with diverse biological targets. Within this class, derivatives of indole-3-carboxylic acid serve as critical intermediates for synthesizing more complex and functionally rich molecules.
This technical guide focuses on a specific derivative, 1-Methyl-1H-indole-3-carboxylic acid butyl ester . The introduction of a methyl group at the N-1 position and a butyl ester at the C-3 carboxylate function significantly modifies the parent indole's physicochemical properties, particularly its lipophilicity and metabolic stability. These modifications are crucial for developing new chemical entities with tailored pharmacokinetic and pharmacodynamic profiles. The precursor, 1-Methyl-1H-indole-3-carboxylic acid, is a known building block for compounds with potential anti-inflammatory and anti-cancer properties, highlighting the therapeutic relevance of its derivatives.[2]
This document provides researchers, chemists, and drug development professionals with a comprehensive overview of the chemical structure, a robust and validated synthetic protocol, methods for structural elucidation, and the potential applications of this versatile compound.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the precise characterization of its structure and associated properties. The butyl ester of 1-methylindole-3-carboxylic acid combines the rigid, aromatic indole core with a flexible aliphatic chain, a feature that can be exploited to fine-tune molecular interactions.
Caption: Chemical structure of 1-Methyl-1H-indole-3-carboxylic acid butyl ester.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₉NO₂ | Calculated |
| Molecular Weight | 245.32 g/mol | Calculated |
| IUPAC Name | Butyl 1-methyl-1H-indole-3-carboxylate | IUPAC Nomenclature |
| CAS Number | Not assigned | N/A |
| Predicted XLogP3 | 3.7 | Calculated based on similar structures[3][4] |
| Hydrogen Bond Donor Count | 0 | Computed[3] |
| Hydrogen Bond Acceptor Count | 2 | Computed[3] |
| Appearance | Predicted to be a white to off-white solid or oil | Based on similar compounds[2] |
Synthesis Methodology
The synthesis of 1-Methyl-1H-indole-3-carboxylic acid butyl ester is most reliably achieved through the direct esterification of its corresponding carboxylic acid precursor. The Fischer-Speier esterification is a classic, robust, and scalable method suitable for this transformation.
Principle: Fischer-Speier Esterification
This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and elimination of a water molecule, the ester is formed. To drive the reaction to completion, the alcohol (n-butanol in this case) is typically used in excess, shifting the equilibrium toward the product side in accordance with Le Chatelier's Principle.[5]
Caption: Workflow for the synthesis via Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar indole esters.[5]
Reagents and Materials:
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1-Methyl-1H-indole-3-carboxylic acid (1.0 eq)
-
n-Butanol (serves as solvent and reactant, ~10-15 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-1H-indole-3-carboxylic acid (e.g., 5.0 g, 28.5 mmol).
-
Addition of Reagents: In a fume hood, add an excess of n-butanol (e.g., 60 mL). Stir the mixture to achieve partial dissolution.
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Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (e.g., 0.28 mL, ~0.1 eq) to the stirring mixture. Caution: This addition is exothermic.
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Reflux: Attach a reflux condenser and heat the mixture to reflux (the boiling point of n-butanol is ~118 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice-cold water (~150 mL).
-
Neutralize the aqueous mixture by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Caution: This will cause vigorous CO₂ evolution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess n-butanol.
-
-
Final Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure butyl ester.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the structure of 1-Methyl-1H-indole-3-carboxylic acid butyl ester.
Caption: Synergistic workflow for spectroscopic structure confirmation.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (s, 1H, indole H2), ~7.8 (d, 1H, indole H4), ~7.3 (m, 2H, indole H5/H6), ~7.2 (d, 1H, indole H7), ~4.3 (t, 2H, -O-CH₂ -), ~3.8 (s, 3H, N-CH₃ ), ~1.7 (m, 2H, -O-CH₂-CH₂ -), ~1.5 (m, 2H, -CH₂-CH₂ -CH₃), ~1.0 (t, 3H, -CH₂-CH₃ ). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~165 (C=O), ~138-110 (8 aromatic C), ~65 (-O-CH₂ -), ~33 (N-CH₃ ), ~31 (-O-CH₂-CH₂ -), ~19 (-CH₂-CH₂ -CH₃), ~14 (-CH₂-CH₃ ). |
| IR Spectroscopy (KBr, cm⁻¹) | ~2960 (C-H aliphatic stretch), ~1710 (C=O ester stretch, strong), ~1460 (C=C aromatic stretch), ~1230 (C-O ester stretch). |
| Mass Spectrometry (EI) | m/z (%) = 245 [M]⁺, corresponding to the molecular ion for C₁₅H₁₉NO₂. |
Applications in Research and Development
The true value of a synthetic compound lies in its potential applications. 1-Methyl-1H-indole-3-carboxylic acid butyl ester is not merely a chemical curiosity but a strategic building block for creating high-value molecules.
-
Pharmaceutical Development: The parent acid is a reactant for preparing inhibitors of protein kinase C (PKC) and Cdc7 kinase, which are targets in oncology and other therapeutic areas.[6] The butyl ester serves as a lipophilic intermediate, enabling the construction of analogues with improved cell permeability and modified pharmacokinetic profiles. Esterification is a common strategy to create prodrugs or to facilitate subsequent chemical transformations like amide bond formation.
-
Agrochemical Research: Indole-3-carboxylic acid derivatives are known to mimic the action of auxins, a class of plant hormones.[7] By modifying the core structure, new selective herbicides or plant growth regulators can be developed.[8] The butyl ester could be explored as a precursor or a final compound in the high-throughput screening of new agrochemicals.
-
Materials Science: The indole ring is fluorescent and electrochemically active. Its derivatives can be incorporated into polymers or organic materials for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.
Conclusion
1-Methyl-1H-indole-3-carboxylic acid butyl ester is a valuable derivative of the indole family, possessing chemical features that make it an attractive intermediate for research in medicinal chemistry, agrochemistry, and materials science. Its synthesis from the readily available carboxylic acid precursor is straightforward and scalable, relying on the well-established Fischer-Speier esterification. The structural identity of the compound can be unequivocally confirmed through a standard suite of spectroscopic methods. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their respective fields of discovery.
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